![molecular formula C23H32N2 B12925340 5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine CAS No. 98495-18-2](/img/structure/B12925340.png)
5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine
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Overview
Description
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is an organic compound with the molecular formula C23H32N2 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a butyl group and a phenyl ring that is further substituted with a trans-4-propylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.
Substitution Reactions: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.
Cyclohexyl Group Introduction: The trans-4-propylcyclohexyl group can be attached to the phenyl ring through a Friedel-Crafts alkylation reaction using propylcyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for alkylation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine: Lacks the butyl and trans-4-propylcyclohexyl groups, resulting in different chemical and biological properties.
4-Butyl-2-phenylpyrimidine: Similar but lacks the trans-4-propylcyclohexyl group.
5-Butyl-2-(4-cyclohexylphenyl)pyrimidine: Similar but lacks the propyl group on the cyclohexyl ring.
Uniqueness
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is unique due to the presence of both the butyl group and the trans-4-propylcyclohexyl group, which confer distinct chemical and biological properties
Biological Activity
5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrimidine precursors. The process may include the formation of the pyrimidine ring followed by the introduction of the butyl and propylcyclohexyl substituents. Although specific synthetic routes for this compound are not detailed in the available literature, similar pyrimidine derivatives have been synthesized using techniques such as nucleophilic substitution and coupling reactions.
Antiproliferative Effects
Research indicates that pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on similar compounds have shown IC50 values ranging from 16 to 62 nM against hepatocellular carcinoma cells (BEL-7402) and other cancer types, suggesting that modifications in the pyrimidine structure can enhance biological activity .
Table 1: Antiproliferative Activity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Indole-pyrimidine 4k | BEL-7402 | 16 | Tubulin polymerization inhibitor |
This compound | MCF-7 | TBD | TBD |
The mechanism by which pyrimidine derivatives exert their antiproliferative effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This is crucial for cancer treatment as it prevents cancer cells from dividing and proliferating . Additionally, some compounds have been shown to induce apoptosis through caspase activation, further supporting their potential as anticancer agents.
Structure-Activity Relationships (SAR)
The SAR studies conducted on similar pyrimidine compounds reveal that substituents on the pyrimidine ring significantly influence biological activity. For example, the introduction of bulky groups or electron-withdrawing groups can enhance binding affinity to target proteins such as tubulin or EGFR (epidermal growth factor receptor) .
Table 2: Structure-Activity Relationships in Pyrimidines
Substituent Type | Effect on Activity |
---|---|
Bulky groups | Increased potency against cancer cells |
Electron-withdrawing groups | Improved binding affinity |
Case Studies
- In Vitro Evaluation : A study demonstrated that a related pyrimidine compound exhibited a high propensity to arrest cells at the G2/M phase with an EC50 value of 20 nM. This highlights the potential of structurally similar compounds in targeting cell cycle regulation .
- Caspase Activation : Another investigation found that certain pyrimidines significantly increased caspase 9 levels in treated cancer cells, indicating a strong apoptotic effect. This was particularly noted in MCF-7 breast cancer cells where levels reached 27.13 ± 0.54 ng/mL compared to control treatments .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine, and how should experimental parameters be optimized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to resolve alkyl and aromatic protons. For example, the cyclohexyl group’s axial/equatorial protons may split into distinct peaks at 400–600 MHz in CDCl3 .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (expected ~400–450 Da). Adjust ionization voltage to avoid fragmentation of the butyl and propyl substituents .
- Infrared (IR) Spectroscopy : Focus on pyrimidine ring vibrations (C=N stretching at ~1600–1650 cm−1) and alkyl C-H stretches (2800–3000 cm−1). Use KBr pellets for solid-state analysis .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Key Steps :
Use Suzuki-Miyaura coupling for aryl-pyrimidine bond formation, with Pd(PPh3)4 as a catalyst and Na2CO3 as a base in a toluene/water biphasic system .
Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Final recrystallization in ethanol at −20°C enhances purity (>95%) .
- Yield Optimization : Monitor reaction temperature (80–100°C) and stoichiometry (1:1.2 ratio of boronic acid to pyrimidine halide) .
Q. What solvent systems are suitable for studying the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for stock solutions) and dilute in PBS or ethanol for biological assays. LogP (~5–6) predicts moderate hydrophobicity .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) predict the mesomorphic behavior of this compound in liquid crystal applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate dipole moments and polarizability using Gaussian 16 with B3LYP/6-31G(d). The propylcyclohexyl group’s conformational flexibility may reduce melting points .
- Molecular Dynamics (MD) : Simulate phase transitions (nematic-to-isotropic) using GROMACS. Parameterize force fields based on similar pyrimidine derivatives .
- Validation : Compare predicted transition temperatures (±5°C) with differential scanning calorimetry (DSC) data .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Assay Design :
Use isogenic cell lines to control for genetic variability .
Pre-treat compounds with cytochrome P450 enzymes to mimic metabolic activation .
- Data Reconciliation :
- Cross-validate IC50 values via orthogonal assays (e.g., fluorescence polarization vs. radiometric).
- Check for off-target effects using kinase profiling panels (e.g., Eurofins DiscoverX) .
Q. How do steric effects from the 4-propylcyclohexyl group influence supramolecular interactions in crystal engineering?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing motifs (e.g., π-π stacking of pyrimidine rings vs. van der Waals interactions of alkyl chains).
- Hirshfeld Surface Analysis : Quantify contribution of H-H contacts (>60% typical for alkylated aromatics) using CrystalExplorer .
- Thermal Analysis : Correlate TGA/DSC data with lattice energy calculations (Materials Studio software) .
Properties
CAS No. |
98495-18-2 |
---|---|
Molecular Formula |
C23H32N2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5-butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine |
InChI |
InChI=1S/C23H32N2/c1-3-5-7-19-16-24-23(25-17-19)22-14-12-21(13-15-22)20-10-8-18(6-4-2)9-11-20/h12-18,20H,3-11H2,1-2H3 |
InChI Key |
VODOFAOXJAINKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3CCC(CC3)CCC |
Origin of Product |
United States |
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